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The table below summarizes a benchmark study comparing Silane (SiH4), Disilane (Si2Hs), and
Dichlorosilane (SiH2Cl2) for growing silicon layers in a Reduced Pressure—Chemical Vapour Deposition

(RP-CVD) tool. Disilane demonstrates a significant advantage in low-temperature processes [1].

. Preferred Low-Temperature
Chemical - i
Precursor Growth Key Characteristic (=600°C) Si
Formula .
Regime Growth Rate
Dichlorosilane SiH2Cl2 High Slower growth rates at low  Not specified (very
(DCS) Temperature temperatures [1]. slow) [1]
(>950°C)
Silane SiH4 High Standard precursor, but ~2 nm/min [1]
Temperature outperformed by disilane at
(>850°C) low T [1].
Disilane SizHe Low Weaker Si-Si bond ~8 nm/min [1]
Temperature enables higher growth
(=850°C) rates at low

temperatures [1].
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The core advantage of disilane lies in its molecular structure. The Si-Si bond strength (226 kJ mol™) is
weaker than the Si-H bond (318 kJ mol™?) found in silane. This weaker bond allows disilane to decompose
and form silyl (SiH3) radicals more readily at lower temperatures, leading to significantly higher deposition

rates for silicon and silicon-germanium (SiGe) layers in a low-temperature regime [1].

Experimental Data and Methodology

The comparative data in the table above comes from a controlled benchmarking experiment [1].

e Tool: 300 mm Epsilon 3200 RP-CVD tool from ASM America.

e Pressure: 20 Torr (2660 Pa).

e Substrates: Slightly p-type doped 300 mm bulk Si(001) wafers.

¢ Growth Rate Measurement: Differential weighting for thick Si layers; Spectroscopic Ellipsometry for
thinner Si and SiGe layers.

¢ Precursor Flow: The mass-flow of disilane was set to half that of silane and dichlorosilane to account
for its two silicon atoms per molecule, ensuring a comparable silicon atom flux.

The study identified four distinct regions in the Arrhenius plot for disilane, with its superior low-temperature

growth performance being most pronounced below 850°C [1].

Semiconductor Applications and Market Context

Beyond the experimental data, disilane's properties make it critical for advanced semiconductor

manufacturing.

e Primary Applications: Disilane is primarily used in chemical vapor deposition (CVD) processes for
the epitaxial growth of high-purity silicon films and in semiconductor diffusion processes [2] [3].
These processes are essential for manufacturing integrated circuits (ICs) and advanced logic chips
[3].

e Emerging Uses: Applications are expanding into the production of thin-film transistors (TFTs) for
displays and are being explored for use in advanced memory storage devices [2].

e Purity is Critical: For all these applications, semiconductor-grade disilane (with purity levels of 6N
to 7N or higher) is required. Minute impurities can severely affect the electrical properties of the final
semiconductor device [2] [3].

e Market Trajectory: The disilane market is experiencing robust growth, driven by the demand for
advanced electronics, and is projected to reach a market size of $163.6 million in 2025 [3]. East Asia
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is the dominant consumption region, accounting for over 70% of the global market [3].

Material Flow in Semiconductor Fabrication

The following diagram illustrates the typical role of disilane in a semiconductor manufacturing workflow,

showing its entry point and key advantages.
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Key Considerations for Researchers

When evaluating disilane for R&D applications, consider these practical aspects:

o Trade-off with Selectivity: While disilane offers high growth rates at low temperatures, it is
intrinsically non-selective versus dielectric masking materials. This challenge can be overcome
with advanced Cyclic Deposition/Etch processes [1].

o Safety and Handling: Disilane is highly reactive and flammable, requiring stringent safety protocols,
specialized infrastructure for storage and transportation, and impacting production costs [3].

e Competitive Landscape: The market includes several key players such as Mitsui Chemicals, Air
Liquide Electronics, and Linde Gas & Equipment, who are focused on innovation and capacity
expansion to meet growing demand [3].

Finding Missing Experimental Details

The search results provide high-level experimental parameters but lack granular, step-by-step protocols. For

complete experimental details, I suggest:

¢ Access the Original Publication: The benchmarking data comes from Thin Solid Films, Volume
520, Issue 8 (2012) [1]. Accessing the full text via a university or institutional subscription will provide
the most comprehensive methodological details.

e Consult Manufacturer Data: Reach out to leading suppliers like Mitsui Chemicals or Air Liquide
Electronics, who often provide detailed application notes and technical data sheets for high-purity
precursors like disilane [3].

¢ Refine Literature Search: Use specialized scientific databases (e.g., Scopus, Web of Science) to
search for the cited article [1] and subsequent research that may have applied similar methodologies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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